4-amino-N-ethenylbenzamide

Polymer Chemistry Monomer Synthesis Reactive Diluent

4-Amino-N-ethenylbenzamide (CAS 117060-55-6) is a specialty organic compound within the benzamide class, characterized by a primary aromatic amine (-NH2) and a reactive N-vinyl group (-CH=CH2) on the amide nitrogen. Its molecular formula is C9H10N2O, and it has a reported molecular weight of 162.19 g/mol.

Molecular Formula C9H10N2O
Molecular Weight 162.192
CAS No. 117060-55-6
Cat. No. B569774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-ethenylbenzamide
CAS117060-55-6
SynonymsBenzamide, 4-amino-N-ethenyl- (9CI)
Molecular FormulaC9H10N2O
Molecular Weight162.192
Structural Identifiers
SMILESC=CNC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C9H10N2O/c1-2-11-9(12)7-3-5-8(10)6-4-7/h2-6H,1,10H2,(H,11,12)
InChIKeyKRSVYKQJFCLLFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Amino-N-ethenylbenzamide (CAS 117060-55-6) Specifications and Baseline Data


4-Amino-N-ethenylbenzamide (CAS 117060-55-6) is a specialty organic compound within the benzamide class, characterized by a primary aromatic amine (-NH2) and a reactive N-vinyl group (-CH=CH2) on the amide nitrogen . Its molecular formula is C9H10N2O, and it has a reported molecular weight of 162.19 g/mol [1]. The presence of the unsaturated N-vinyl moiety distinguishes it from common benzamide building blocks, suggesting utility in applications requiring polymerizable monomers or vinyl-transfer reagents, though its use is currently specialized in early-stage research .

Scientific Rationale: Why Generic Benzamide Analogs Cannot Replace 4-Amino-N-ethenylbenzamide


While the broader class of aminobenzamides is common in medicinal chemistry and materials science, simple substitution with a close analog like 4-amino-N-ethylbenzamide (CAS 89399-17-7) or 4-amino-N-methylbenzamide (CAS 6274-22-2) is not scientifically valid for applications targeting polymerization or vinyl-specific chemistries. The key differentiator is the N-vinyl group of 4-amino-N-ethenylbenzamide, which provides a distinct site for free-radical or ionic polymerization and participation in cycloaddition reactions [1]. In contrast, the N-ethyl or N-methyl analogs lack this unsaturated functionality, rendering them inert in the same reaction contexts [2]. Therefore, for research programs focused on synthesizing N-vinyl copolymers or functionalized enamides, this compound is not interchangeable with its more common, saturated counterparts.

Evidence-Based Differentiation of 4-Amino-N-ethenylbenzamide from Analogs


Functional Reactivity: N-Vinyl vs. N-Ethyl Group in Polymerizable Monomer Design

4-Amino-N-ethenylbenzamide contains a terminal vinyl group, enabling its participation in chain-growth polymerization reactions, which is a fundamental difference from its saturated N-ethyl analog [1]. The presence of this polymerizable vinyl group is the primary basis for its selection over 4-amino-N-ethylbenzamide in applications such as creating functionalized polyamides or copolymers [2]. The saturated N-ethyl derivative (CAS 89399-17-7) lacks this unsaturated functionality and cannot participate in such reactions.

Polymer Chemistry Monomer Synthesis Reactive Diluent

Chemical Reactivity: Enamide vs. Primary Amide in Cycloaddition Reactions

The N-vinylbenzamide moiety, which is the core of 4-amino-N-ethenylbenzamide, is a known enamide capable of undergoing tandem Heck and other cycloaddition reactions to form complex nitrogen heterocycles [1]. This reactivity is not shared by non-vinyl analogs such as 4-amino-N-phenylbenzamide (CAS 782-45-6).

Organic Synthesis Cycloaddition Heterocycle Synthesis

Synthetic Methodology: Monovinylation of Primary Benzamides using Calcium Carbide

A recent methodology highlights the high chemoselectivity of N-monovinylation of primary aromatic amides using calcium carbide, a process directly applicable to synthesizing 4-amino-N-ethenylbenzamide [1]. This method is noted for its use of an inexpensive solid alkyne source and transition metal-free conditions. This contrasts with alternative synthetic routes that may require harsher reagents or conditions.

Green Chemistry Vinylation Synthetic Methodology

Validated Application Scenarios for Procuring 4-Amino-N-ethenylbenzamide


Synthesis of Functionalized Polyamides and Copolymers

As established in Section 3, the N-vinyl group of 4-amino-N-ethenylbenzamide makes it a suitable monomer for creating functionalized polyamides via free-radical polymerization [1]. Researchers in materials science should procure this compound when the goal is to incorporate a benzamide moiety with a polymerizable handle into a copolymer backbone, a task for which non-vinyl analogs like 4-amino-N-ethylbenzamide are unsuitable [1].

Intermediate for Nitrogen-Containing Heterocycles

Based on its classification as an enamide (Evidence Item 3.2), this compound is a strategic procurement for synthetic chemists designing routes to complex nitrogen heterocycles, such as isoindolones or isoindolobenzazepines, via tandem Heck or related cyclization reactions [2].

Precursor for Specialty Vinyl Monomers

Given the synthetic accessibility of N-vinylbenzamides via modern vinylation methods (Evidence Item 3.3), 4-amino-N-ethenylbenzamide can be sourced as a precursor to more complex, functionalized vinyl monomers [3]. This is particularly relevant in programs exploring new reactive diluents or adhesion promoters with tailored chemical properties.

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